![molecular formula C27H24N4O3 B2829734 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251566-22-9](/img/no-structure.png)

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

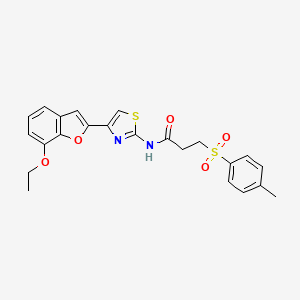

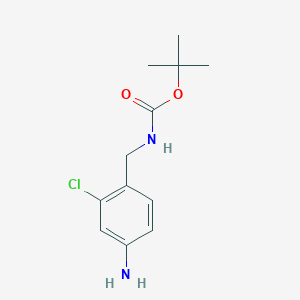

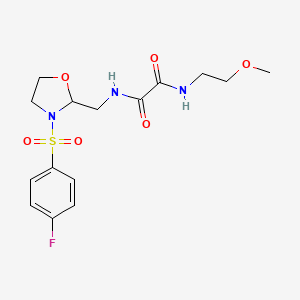

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The chemical compound 2-(4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been studied in various scientific contexts. This review focuses on the distinct applications and implications of this compound in scientific research, excluding information related to drug use, dosage, and side effects.

Bioequivalence Studies

In bioequivalence studies, compounds similar to this compound have been investigated. For example, ST-679, a novel non-steroid anti-inflammatory agent, was studied to assess the bioequivalence of its tablet and capsule formulations. The study aimed to compare pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2 beta of TGA, tolmetin, and MCPA, in healthy volunteers. It was found that the pharmacokinetic parameters after administration of a 600 mg tablet are comparable to those after a 600 mg capsule, indicating bioequivalence of the two formulations (Annunziato & di Renzo, 1993).

Metabolic Studies

Metabolic studies are crucial for understanding the biochemical pathways and impacts of various compounds. For instance, the metabolism of acetaminophen, a widely used analgesic, has been extensively studied. High-resolution anion-exchange separation of urinary samples revealed eight chromatographic peaks, representing seven metabolites and the free drug itself, indicating a complex metabolism involving various pathways and metabolites (Mrochek et al., 1974).

Analgesic Activity Studies

Compounds structurally similar to this compound have been evaluated for their analgesic properties. For instance, R.875, an analgesic compound, was studied for its effects on ischaemic pain in healthy human volunteers. The study provided insights into the analgesic properties, side effects, and potential muscle effects of the drug (Cahal, 1958).

作用機序

Target of Action

The primary target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .

Mode of Action

The compound acts as a kinase inhibitor for LRRK2 . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Biochemical Pathways

The compound affects the biochemical pathways associated with LRRK2. LRRK2 is involved in several key cellular processes, including signal transduction, vesicle trafficking, and cytoskeleton maintenance. By inhibiting LRRK2, the compound can potentially alter these pathways and their downstream effects .

Pharmacokinetics

The compound is a highly potent, brain penetrant, and selective LRRK2 inhibitor . It has been profiled in in vivo safety and pharmacodynamic studies . .

Result of Action

The inhibition of LRRK2 by the compound can potentially ameliorate the symptoms of PD, given the genetic link between LRRK2 and PD . .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid, which is then coupled with tetrahydrofuran-2-ylmethylamine to form the second intermediate, 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The synthesis of the first intermediate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-phenyl-2,6-dioxoheptanoic acid", "4-morpholinecarboxylic acid", "2-amino-4,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidine", "ethyl chloroacetate", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid", "a. Dissolve 4-phenyl-2,6-dioxoheptanoic acid (1.0 g, 4.2 mmol) and 4-morpholinecarboxylic acid (0.5 g, 4.2 mmol) in 20 mL of dry tetrahydrofuran (THF).", "b. Add 1.0 g of N,N'-dicyclohexylcarbodiimide (DCC) and 0.5 g of 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the filter cake with THF.", "d. Concentrate the filtrate under reduced pressure and dissolve the residue in 20 mL of 1 M hydrochloric acid (HCl).", "e. Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL) and wash the combined organic layers with saturated sodium bicarbonate (NaHCO3) solution (2 x 20 mL) and brine (20 mL).", "f. Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.", "g. Purify the crude product by column chromatography on silica gel using a mixture of EtOAc and hexanes as the eluent to obtain 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid as a white solid (yield: 0.8 g, 60%).", "Step 2: Synthesis of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide", "a. Dissolve 2-amino-4,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidine (0.5 g, 1.7 mmol) and 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid (0.5 g, 1.7 mmol) in 20 mL of dry THF.", "b. Add tetrahydrofuran-2-ylmethylamine (0.5 g, 3.4 mmol) and 1.0 g of N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the filter cake with THF.", "d. Concentrate the filtrate under reduced pressure and dissolve the residue in 20 mL of methanol (MeOH).", "e. Add 1.0 mL of 1 M sodium hydroxide (NaOH) to the reaction mixture and stir at room temperature for 2 hours.", "f. Acidify the reaction mixture with 1 M hydrochloric acid (HCl) and extract the aqueous layer with EtOAc (3 x 20 mL).", "g. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO3) solution (2 x 20 mL) and brine (20 mL).", "h. Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.", "i. Purify the crude product by column chromatography on silica gel using a mixture of EtOAc and hexanes as the eluent to obtain 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide as a white solid (yield: 0.6 g, 50%)." ] } | |

CAS番号 |

1251566-22-9 |

分子式 |

C27H24N4O3 |

分子量 |

452.514 |

IUPAC名 |

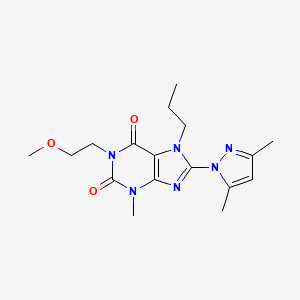

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c1-34-21-12-10-20(11-13-21)31-27(33)23-17-29-24-14-9-19(16-22(24)25(23)30-31)26(32)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |

InChIキー |

ZPHNWBPWRAXHHS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)

![5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2829662.png)

![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)